3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
CAS No.: 946209-86-5
Cat. No.: VC11891070
Molecular Formula: C20H26N2O4S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946209-86-5 |
|---|---|
| Molecular Formula | C20H26N2O4S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
| Standard InChI Key | CSMDFSIQQIMZDM-UHFFFAOYSA-N |
| SMILES | CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multiple steps:
-
Preparation of the sulfonamide core:
-
Starting with 3,4-dimethoxybenzenesulfonyl chloride as a precursor.
-
Reaction with an appropriate amine (e.g., ethylamine) under basic conditions to form the sulfonamide.
-
-
Quinoline derivative attachment:
-
The tetrahydroquinoline moiety can be synthesized through catalytic hydrogenation of quinoline or via Povarov reaction (a cycloaddition involving aniline derivatives and aldehydes).
-
Coupling the quinoline derivative to the ethylamine linker through reductive amination or similar methods.
-
-
Final assembly:
-
The ethyl-linked quinoline derivative is reacted with the sulfonamide intermediate to yield the final compound.
-
Pharmacological Activity
Sulfonamides are known for their broad spectrum of biological activities:
-
Antibacterial Properties: Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria.
-
Anticancer Potential: Similar compounds have shown cytotoxic effects against various cancer cell lines by targeting enzymes or DNA replication pathways .
-
Enzyme Inhibition: The aromatic sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors used for glaucoma and other conditions.
Given its structural similarity to bioactive sulfonamides, this compound may exhibit similar activities.
Research Applications
The compound's unique structure makes it a potential candidate for:
-
Structure–activity relationship (SAR) studies.
-
Molecular docking experiments to predict binding affinities with biological targets.
-
Development of new derivatives with improved pharmacokinetics or potency.
Table 2: Spectroscopic Characteristics
Based on similar compounds:
| Technique | Key Features |
|---|---|
| NMR (¹H) | Aromatic protons (~7–8 ppm); methoxy signals (~3–4 ppm); aliphatic protons (~1–3 ppm). |
| IR | Sulfonamide stretch (~1350–1150 cm⁻¹); aromatic C-H (~3000 cm⁻¹). |
| Mass Spec | Peak corresponding to molecular ion at m/z ~364. |
Future Research
-
Biological Testing: Evaluate antibacterial, anticancer, or enzyme inhibition activity through in vitro assays.
-
Derivatization: Modify functional groups to enhance solubility or target specificity.
-
Computational Studies: Perform molecular docking and QSAR modeling to predict interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume